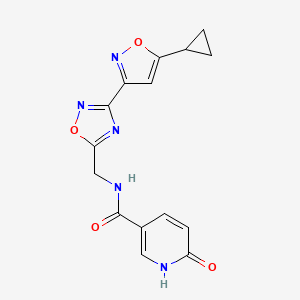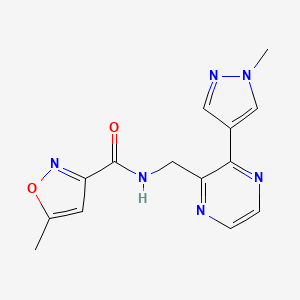
(E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile, also known as MSA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile is not fully understood. However, studies have suggested that (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile may exert its biological effects by inhibiting the activity of certain enzymes, such as proteasome and histone deacetylase. (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
(E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile has been shown to have various biochemical and physiological effects. In cancer cells, (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile has been shown to induce cell cycle arrest and apoptosis, which may contribute to its anticancer activity. (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile has also been shown to inhibit the activity of certain enzymes, such as proteasome and histone deacetylase, which may have implications in the treatment of various diseases.
実験室実験の利点と制限
(E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile also has some limitations, such as its potential toxicity and limited solubility in water.
将来の方向性
There are several future directions for the study of (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile. One potential direction is the investigation of its potential applications in the treatment of various diseases, such as cancer, inflammation, and viral infections. Another direction is the development of novel materials and polymers based on (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile. Additionally, further studies are needed to elucidate the mechanism of action of (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile and to optimize its biological activity and safety profile.
合成法
(E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile can be synthesized by reacting 4-methoxybenzenesulfonyl chloride with morpholine and acrylonitrile in the presence of a base catalyst. The reaction yields (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile as a white solid, which can be purified by recrystallization.
科学的研究の応用
(E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile has been investigated for its anticancer, anti-inflammatory, and antiviral activities. In material science, (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, (E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile has been employed as a reagent for the synthesis of various organic compounds.
特性
IUPAC Name |
(E)-2-(4-methoxyphenyl)sulfonyl-3-morpholin-4-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-19-12-2-4-13(5-3-12)21(17,18)14(10-15)11-16-6-8-20-9-7-16/h2-5,11H,6-9H2,1H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLALZYCKRMLFE-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(=CN2CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)/C(=C/N2CCOCC2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-((4-methoxyphenyl)sulfonyl)-3-morpholinoacrylonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7,7-trimethyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(5-chloro-2-methoxyphenyl)-2-(2,5-dioxo-4-phenyl-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2855164.png)
![N-(4-ethoxyphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2855170.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2855171.png)
![5-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2855172.png)

![N-[1-(2-Methoxy-5-methylphenyl)-3-methylbutan-2-yl]prop-2-enamide](/img/structure/B2855174.png)
![Ethyl 4-((4-(naphtho[1,2-d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2855175.png)

![Benzo[d][1,3]dioxol-5-yl(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2855178.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2855179.png)
![(2R,3As,5R,6aS)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2855181.png)
![1-(2-Fluorophenyl)-3-[(2-hydroxyacetyl)amino]thiourea](/img/structure/B2855183.png)